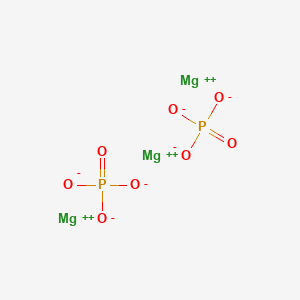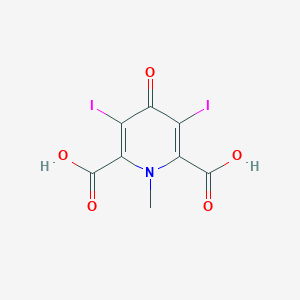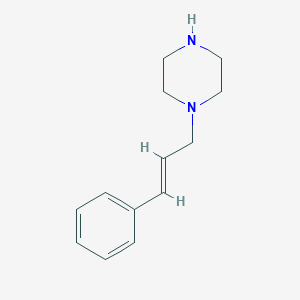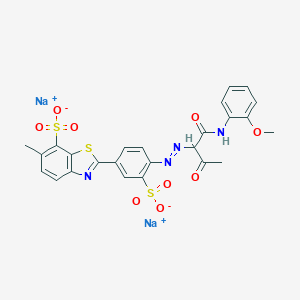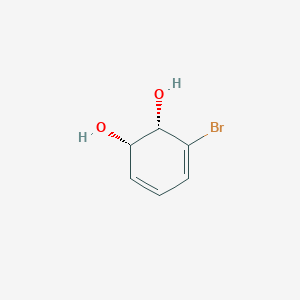
N-(4-bromophenyl)urea
Descripción general
Descripción
N-(4-bromophenyl)urea (NBP) is an organic compound belonging to the class of ureas. It is a white crystalline solid with a melting point of 174-176°C and a molecular weight of 215.03 g/mol. It is an important intermediate for the synthesis of a variety of compounds, such as drugs, pesticides, and other chemicals. NBP has been widely used in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-(4-bromophenyl)urea is employed as a key intermediate in the synthesis of various compounds. For instance, it is used in the synthesis of antitumor agents like sorafenib, demonstrating a significant role in pharmaceutical chemistry (Yan Feng-mei & Liu He-qin, 2009). Another application is in the structural analysis of chemicals like metobromuron, a phenylurea herbicide, where the compound contributes to understanding crystal structures and intermolecular interactions (Gihaeng Kang et al., 2015).
Agricultural Applications
In agriculture, urea derivatives, including this compound, are studied for their potential as fertilizers and their impact on soil and crop yield. Studies have focused on different urea formulations to optimize nitrogen uptake and minimize losses due to volatilization, highlighting the practical applications of these compounds in agricultural practices (R. Norman et al., 2009).
Biological Activity
Research into urea derivatives has explored their biological activity, such as cytokinin-like activity, which is crucial for cell division and differentiation in plants. These studies are fundamental in understanding plant growth and development, making this compound relevant in botany and agriculture (A. Ricci & C. Bertoletti, 2009).
Nonlinear Optical Properties
This compound derivatives are also investigated for their nonlinear optical properties, which are significant in the development of materials for optoelectronic applications. Such research contributes to the advancement of technologies in fields like telecommunications and information processing (S. Ahamed et al., 2018).
Environmental Impact
Understanding the environmental impact of this compound and its derivatives is essential. Studies focus on their degradation in soil and the subsequent effects on soil chemistry and ecology, contributing to environmental science and sustainable agriculture practices (S. Katz & Richard F. Strusz, 1968).
Mecanismo De Acción
C7H7BrN2OC_7H_7BrN_2OC7H7BrN2O
. This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Mode of Action
A study on the kinetics of reactions between phenylureas and nitrous acid suggests that the mechanism involves an initial fast equilibrium step in which the electrophile no+ attacks the urea oxygen atom . This is followed by two parallel reaction paths, both of which begin with the rate-controlling loss of a proton by the protonated O-nitroso compound .
Result of Action
It has been suggested that 4-bromophenylurea can be used to synthesize anticonvulsant activity .
Propiedades
IUPAC Name |
(4-bromophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQUUCXMPUNRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173337 | |
| Record name | N-(4-Bromophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1967-25-5 | |
| Record name | N-(4-Bromophenyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Bromophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-BROMOPHENYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K2D5WZSI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of (4-Bromophenyl)urea and how does it compare to similar compounds?
A1: (4-Bromophenyl)urea crystallizes in the orthorhombic system with the space group Pna21. [, ] The molecule itself is essentially planar, with the urea moiety and benzene ring showing minimal deviation from planarity. [] Interestingly, the crystal packing of (4-Bromophenyl)urea is very similar to that of N-phenylurea, highlighting a practically isostructural relationship between these two urea derivatives. [] This similarity arises from the dominant role of N—H⋯O hydrogen bonds in both structures, linking molecules through the NH protons acting as donors and the C=O oxygen as a trifurcated acceptor. []
Q2: How does the presence of the bromine atom in (4-Bromophenyl)urea influence its reactivity with nitrous acid compared to other substituted phenylureas?
A2: Research indicates that the bromine atom in (4-Bromophenyl)urea significantly affects its reaction with nitrous acid. [] While the initial step involving the attack of NO+ on the urea oxygen atom remains similar to other phenylureas, the subsequent proton loss from the protonated O-nitroso compound differs. [] Unlike 2,4,6-trimethylphenylurea and phenylurea where this proton loss is rate-determining, in (4-Bromophenyl)urea, it does not solely dictate the reaction rate for the pathway leading to the benzenediazonium ion. [] This suggests that the electron-withdrawing nature of the bromine atom influences the reaction kinetics and potentially the product distribution.
Q3: Has (4-Bromophenyl)urea been explored as a building block for synthesizing more complex molecules with potential pharmaceutical applications?
A3: Yes, (4-Bromophenyl)urea serves as a key intermediate in the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea. [] This compound is a crucial precursor for producing Sorafenib, a known antitumor agent. [] This highlights the potential of (4-Bromophenyl)urea as a valuable building block in medicinal chemistry for developing novel therapeutics.
Q4: Are there any known intermolecular interactions involving (4-Bromophenyl)urea in the solid state?
A4: Yes, in the crystal structure of N,N′-Bis(4-bromophenyl)urea, a derivative of (4-Bromophenyl)urea, molecules are linked together by bifurcated N—H⋯O hydrogen bonds. [] These interactions form columns along the b-axis. Additionally, strong π–π interactions contribute to the stability of the crystal structure, connecting the columns and forming T-shaped dimers. [] These intermolecular interactions play a crucial role in determining the solid-state properties of the compound.
Q5: Have there been any studies investigating the biological activity of compounds containing the (4-Bromophenyl)urea moiety?
A5: While there is limited information on the direct biological activity of (4-Bromophenyl)urea itself, research has explored derivatives containing this moiety. [] For example, a series of N-(4-phenyl-1,3-thiazol-2-yl)-N′-phenylureas, incorporating the (4-Bromophenyl)urea structure, were synthesized and evaluated for their anti-inflammatory activity. [] This suggests that the (4-Bromophenyl)urea scaffold could hold potential for developing new drugs targeting inflammation-related pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



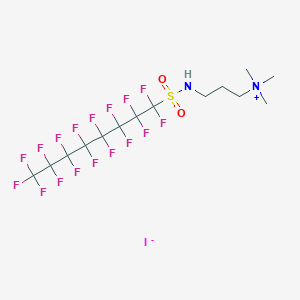

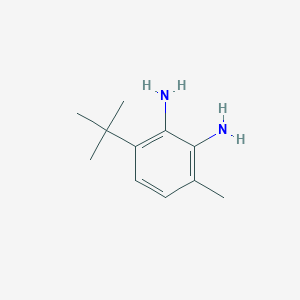
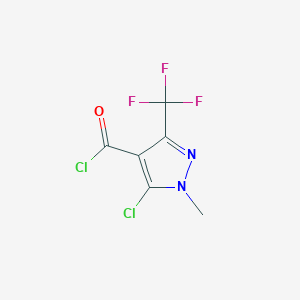
![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
